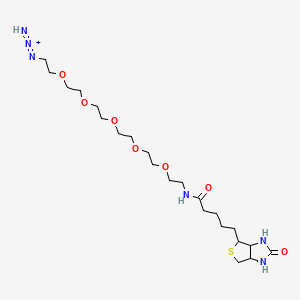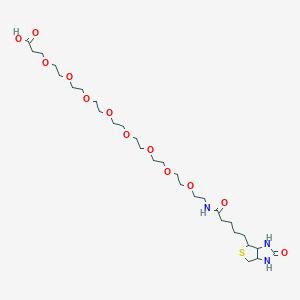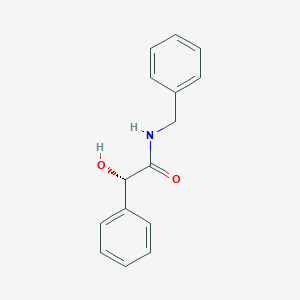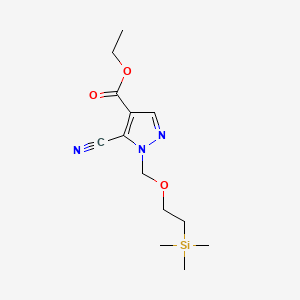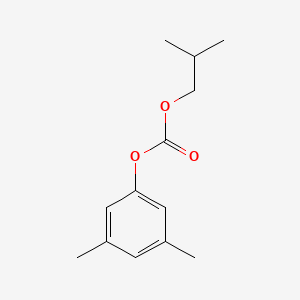![molecular formula C12H16N2O6 B8263655 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid is a heterobifunctional polyethylene glycol (PEG) derivative. It contains a maleimide group, which is reactive towards thiol groups, and a carboxylic acid group, which can be used for further conjugation. This compound is widely used in bioconjugation, drug delivery, and other biomedical applications due to its ability to form stable thioether bonds with thiol-containing molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a maleimide derivative under controlled conditions.
Functionalization: The PEGylated product is then functionalized with an amine group (NH2) through a series of chemical reactions.
Carboxylation: Finally, the functionalized PEG is reacted with a carboxylic acid derivative to introduce the carboxyl group (COOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with maleimide derivatives in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反应分析
Types of Reactions
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid undergoes several types of chemical reactions, including:
Addition Reactions: The maleimide group reacts with thiol groups through a Michael addition reaction to form stable thioether bonds.
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione, which react with the maleimide group under mild conditions (pH 6.5-7.5).
Amine Reagents: Amine-containing molecules such as lysine can react with the carboxylic acid group in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include:
Thioether Conjugates: Formed by the reaction of the maleimide group with thiols.
Amide Conjugates: Formed by the reaction of the carboxylic acid group with amines.
科学研究应用
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid has a wide range of applications in scientific research:
Bioconjugation: It is used to conjugate proteins, peptides, and other biomolecules, enhancing their stability and solubility.
Drug Delivery: The compound is used to modify drug molecules, improving their pharmacokinetics and reducing immunogenicity.
Biomedical Imaging: It is used in the development of imaging agents for techniques such as MRI and fluorescence imaging.
Surface Modification: The compound is used to modify surfaces of medical devices and implants to improve biocompatibility.
作用机制
The mechanism of action of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid involves the formation of stable thioether bonds with thiol-containing molecules. The maleimide group acts as a Michael acceptor, reacting with thiol groups through a Michael addition reaction. This results in the formation of a stable thioether linkage, which is resistant to hydrolysis and other degradation processes.
相似化合物的比较
Similar Compounds
Maleimide-PEG-NH2: Similar to 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid but lacks the carboxylic acid group.
Maleimide-PEG-COOH: Contains a carboxylic acid group but lacks the amine group.
Uniqueness
This compound is unique due to its heterobifunctional nature, containing both a maleimide group and a carboxylic acid group. This allows for versatile conjugation strategies, making it suitable for a wide range of applications in bioconjugation, drug delivery, and surface modification.
属性
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c15-9(13-5-8-20-7-4-12(18)19)3-6-14-10(16)1-2-11(14)17/h1-2H,3-8H2,(H,13,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVNSDNOWROJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
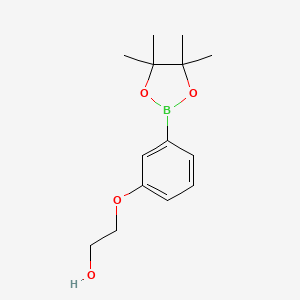
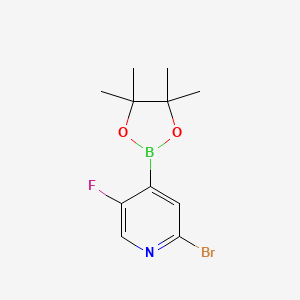
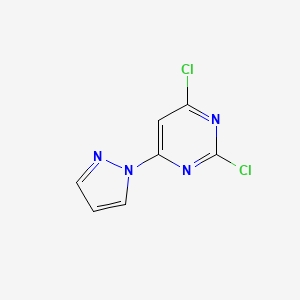
![[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid](/img/structure/B8263592.png)
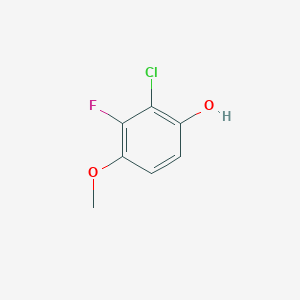
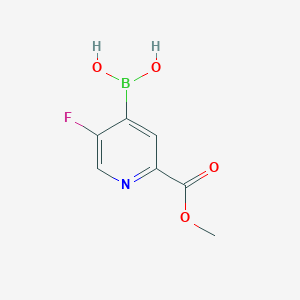

![17-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)-6,9,12,15-tetraoxa-1,2,3-triazaheptadeca-1,2-dien-2-ium](/img/structure/B8263619.png)
